molecular formula C9H11BrN2O2 B2423150 2-(4-Bromo-2-methylphenoxy)acetohydrazide CAS No. 401611-39-0

2-(4-Bromo-2-methylphenoxy)acetohydrazide

Cat. No.: B2423150
CAS No.: 401611-39-0
M. Wt: 259.103
InChI Key: QIACGDFROGEXQD-UHFFFAOYSA-N
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Description

“2-(4-Bromo-2-methylphenoxy)acetohydrazide” is a chemical compound with the CAS Number: 401611-39-0. Its molecular weight is 259.1 and its linear formula is C9H11BrN2O2 .


Molecular Structure Analysis

The IUPAC name for this compound is this compound. The InChI code is 1S/C9H11BrN2O2/c1-6-4-7(10)2-3-8(6)14-5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13) .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 259.1 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Antimicrobial Applications

2-(4-Bromo-2-methylphenoxy)acetohydrazide, through various chemical reactions and modifications, has shown significant potential in antimicrobial applications. Studies have demonstrated its effectiveness in synthesizing compounds with notable antibacterial and antifungal activities. For instance, research by Fuloria et al. (2014) involved synthesizing Schiff bases and Thiazolidinone derivatives from this compound, which exhibited antimicrobial properties (Fuloria et al., 2014). Additionally, Varshney et al. (2014) synthesized a series of compounds from this compound, which showed antibacterial and anthelmintic effects (Varshney et al., 2014).

Nonlinear Optical Applications

In the field of nonlinear optics, this compound has been utilized to synthesize hydrazones with potential applications in optical devices. Naseema et al. (2010) synthesized hydrazones from this compound and investigated their third-order nonlinear optical properties, suggesting their use in optical limiters and switches (Naseema et al., 2010).

Anticancer Applications

Research into anticancer applications has also been conducted. Şenkardeş et al. (2021) synthesized derivatives of this compound and evaluated their effects on cancer cell viability, showing promising results against various cancer cell lines (Şenkardeş et al., 2021).

Antileishmanial Activity

Ahsan et al. (2016) investigated the antileishmanial activity of new analogues synthesized from this compound, indicating potential therapeutic applications for leishmaniasis (Ahsan et al., 2016).

Antioxidant Activity

The compound has also been implicated in the synthesis of bromophenol derivatives with antioxidant activities. Li et al. (2011) isolated derivatives from a marine alga, demonstrating strong radical scavenging activities (Li et al., 2011).

Safety and Hazards

The safety information available indicates that “2-(4-Bromo-2-methylphenoxy)acetohydrazide” is an irritant . For safe handling, avoid contact with skin and eyes, do not breathe dust, and do not ingest .

Properties

IUPAC Name

2-(4-bromo-2-methylphenoxy)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-6-4-7(10)2-3-8(6)14-5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIACGDFROGEXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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